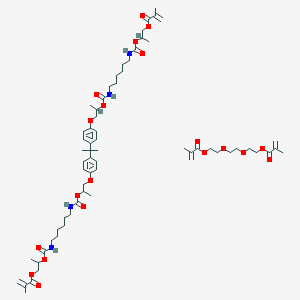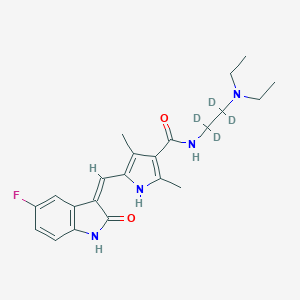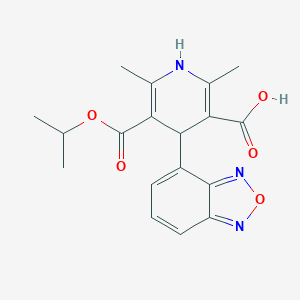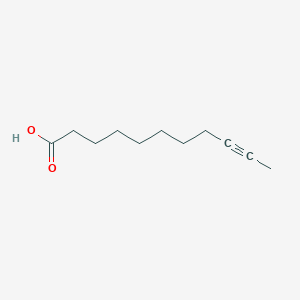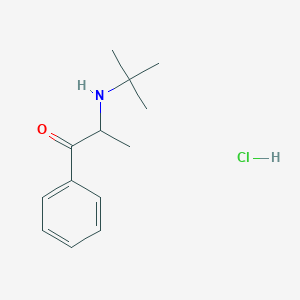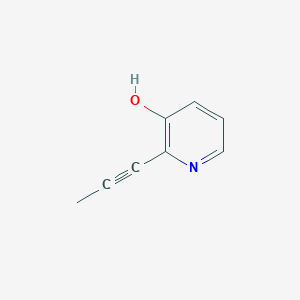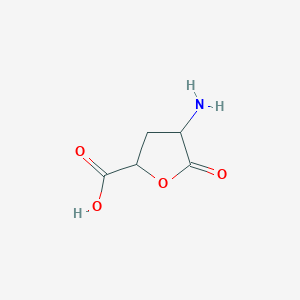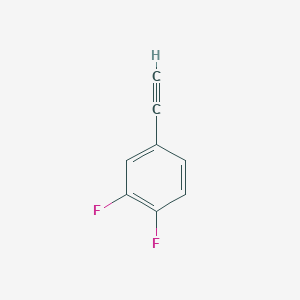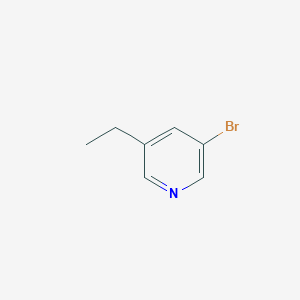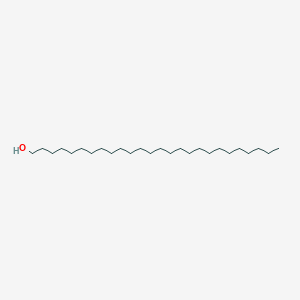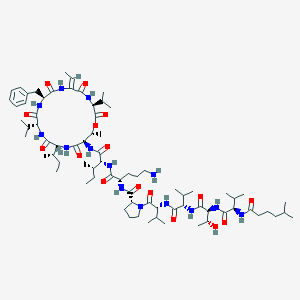
Kahalalide F
Vue d'ensemble
Description
Kahalalide F (KF) is a novel antitumor drug of marine origin under clinical investigation . It is a member of the family of natural depsipeptides isolated from the Hawaiian herbivorous marine mollusk Elysia rufescens . KF has shown potent cytotoxic activity against a panel of human prostate and breast cancer cell lines .
Synthesis Analysis
KF is synthesized following a scheme used for the first KF synthesis with minor modifications . These modifications mainly include the use of DIPCDI/HOBt as coupling reagents in the solid-phase .Molecular Structure Analysis
The structure of KF contains a lateral chain and a cycled region with the molecular formula C75H124N14O16 . It is the largest and most active of the seven natural compounds isolated from E. rufescens .Chemical Reactions Analysis
KF has shown to exhibit significant in vitro and in vivo antitumor activity against a variety of human cancer cell lines (colon, prostate and breast cancer cell) with half maximal inhibitory concentration of less than 1 mg .Physical And Chemical Properties Analysis
KF is a small natural peptide that showed activity in vitro and in vivo . The dose-limiting toxicity in clinical trials was transaminitis .Applications De Recherche Scientifique
Development of Pharmaceutical Formulations
- Kahalalide F has been formulated into a stable parenteral (intravenous) pharmaceutical formulation for use in clinical trials. This formulation required specific concentrations of polysorbate 80 and citric acid monohydrate for solubilization, and stability studies indicated that sucrose as a bulking agent provided more stability compared to mannitol (Nuijen et al., 2001).
Chemical and Enzymatic Stability
- Research into the chemical and enzymatic stability of Kahalalide F has shown that it is a metabolically stable drug. This stability is crucial for its potential use as an anticancer agent (Sparidans et al., 2001).
Compatibility with Infusion Devices
- The compatibility and stability of Kahalalide F in different infusion systems were investigated. It was found that specific materials and conditions are required for its administration, which is important for ensuring the effectiveness and safety of the drug during clinical trials (Nuijen et al., 2004).
Mechanism of Action in Cancer Cells
- Kahalalide F induces cell death in human prostate and breast cancer cells through a process known as oncosis. This process is characterized by severe cytoplasmic swelling, vacuolization, and plasma membrane rupture, distinguishing it from other forms of cell death like apoptosis (Suárez et al., 2003).
Synthesis and Structure Determination
- The synthesis and structure determination of Kahalalide F have been a significant focus, given its complex structure and potent bioactivity. An efficient solid-phase synthetic approach has been reported, which is crucial for its production and further study (López-Macià et al., 2001).
Clinical Studies and Pharmacokinetics
- Clinical studies have been conducted to evaluate the safety, pharmacokinetics, and efficacy of Kahalalide F in patients with advanced solid tumors. These studies are essential for determining the appropriate dosages and treatment regimens (Pardo et al., 2008).
Conjugation with Gold Nanoparticles
- Innovative approaches like conjugation of Kahalalide F with gold nanoparticles have been explored to enhance its antitumoral activity. This conjugation potentially improves the delivery and effectiveness of the drug (Hosta et al., 2009).
Antifungal and Antitumor Activity
- Studies on Kahalalide F analogs have shown significant in vitro and in vivo antifungal and antitumor activities. These findings expand the potential therapeutic applications of Kahalalide F and its derivatives (Shilabin & Hamann, 2011).
Safety And Hazards
Orientations Futures
KF is currently in phase II clinical development . The results of present study suggest that therapeutically effective concentrations of KF can be delivered in the skin using combination of lipophilic and hydrophilic chemical enhancers . This could lead to better drug design aimed at exploiting the potential for cell selectivity .
Propriétés
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXNDQKCXNWLO-YUHQQKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H124N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031233 | |
| Record name | Kahalalide F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kahalalide F | |
CAS RN |
149204-42-2 | |
| Record name | Kahalalide F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kahalalide F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAHALALIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
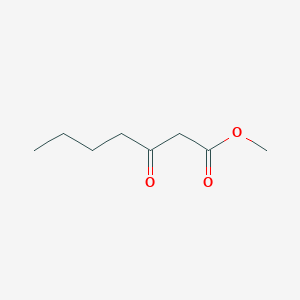
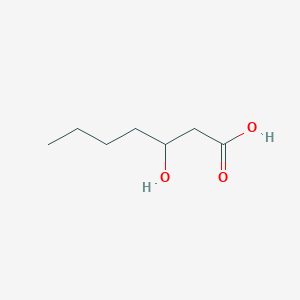
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
